(1-Cyclopropyl-2-piperidin-1-ylethyl)amine is an organic compound characterized by a cyclopropyl group and a piperidine moiety. It is classified as an amine, specifically a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. The compound's structure suggests potential applications in medicinal chemistry, particularly in drug design and development.
This compound can be sourced from various chemical databases such as PubChem, where it is cataloged under its unique identifiers. It falls under the category of cyclic amines, which are known for their diverse biological activities. The presence of both cyclopropyl and piperidine groups enhances its pharmacological potential, making it a subject of interest in research related to neuropharmacology and other therapeutic areas.
The synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)amine typically involves several key steps:
For instance, one method involves starting with a cyclopropyl aldehyde, which can undergo reductive amination with piperidine to yield (1-Cyclopropyl-2-piperidin-1-ylethyl)amine .
The molecular formula for (1-Cyclopropyl-2-piperidin-1-ylethyl)amine is . Its structure features:
The compound's structural representation can be depicted using SMILES notation: C1CCN(CC1)CC2CC2
, where the cyclopropyl group is connected to the piperidine nitrogen.
The geometry around the nitrogen atom is trigonal pyramidal due to the presence of lone pair electrons, which influences its reactivity and interaction with biological targets.
(1-Cyclopropyl-2-piperidin-1-ylethyl)amine can participate in various chemical reactions typical for amines:
These reactions are crucial for modifying the compound's properties for specific applications in drug development .
The mechanism of action for (1-Cyclopropyl-2-piperidin-1-ylethyl)amine largely depends on its target biological pathways. Compounds containing piperidine rings are often involved in neurotransmitter modulation. For example, they may act as inhibitors or modulators of receptors such as dopamine or serotonin receptors.
The interaction typically involves binding to the receptor sites, leading to conformational changes that either activate or inhibit signaling pathways. This mechanism is critical in understanding how this compound might be developed into therapeutic agents for neurological disorders .
(1-Cyclopropyl-2-piperidin-1-ylethyl)amine holds potential applications in several scientific fields:
Research continues to explore its full potential within these domains, highlighting the importance of further studies on its efficacy and safety profiles .
Retrosynthetic disconnection of (1-cyclopropyl-2-piperidin-1-ylethyl)amine reveals three strategic building blocks: a cyclopropyl carbonyl precursor, a piperidine nucleophile, and an ethylene linker synthon. The most efficient route employs 1-bromo-1-cyclopropylcyclopropane as the cyclopropane source, which undergoes lithiation (t-BuLi, -78°C) followed by carboxylation with dry ice to yield 1-cyclopropylcyclopropanecarboxylic acid (64-89% yield, scalable to 900 mmol) [4]. Alternative disconnections via reductive amination face challenges due to cyclopropane ring strain sensitivity. The carboxylic acid serves as the precursor to the amine functionality through Curtius rearrangement, while the ethylene bridge is typically installed via N-alkylation of piperidine with 1-bromo-2-chloroethane prior to cyclopropane attachment.
Table 1: Key Intermediates for Scaffold Assembly
Intermediate | Function | Synthetic Yield | Scale Demonstrated |
---|---|---|---|
1-Bromo-1-cyclopropylcyclopropane | Cyclopropyl precursor | 62-89% | 1400 mmol |
1-Cyclopropylcyclopropanecarboxylic acid | Carboxylated building block | 64-89% | 900 mmol |
N-Boc-1-(cyclopropyl)cyclopropylamine | Amine-protected core | 76% | 560 mmol |
1-(2-Chloroethyl)piperidine | Alkylated piperidine synthon | 85-92%* | Literature reference |
*Reported in patent literature [2]
The cyclopropane ring introduces significant stereochemical complexity due to:
The amine center's stereochemistry significantly impacts biological activity. PARP inhibitors featuring analogous cyclopropylmethylamine motifs demonstrate 3-8 fold potency differences between enantiomers against PARP-1 (IC₅₀ = 4-200 nM) [1]. X-ray crystallography confirms that optimal binding requires specific absolute configuration at the chiral center for hydrogen bonding with PARP-1's adenosine-binding pocket [1].
Piperidine nitrogen functionalization employs three principal methods:
Critical considerations include:
Sustainable methodologies for scaffold assembly focus on:
The large-scale synthesis of 1-cyclopropylcyclopropanecarboxylic acid demonstrates green principles through:
Bioisosteric replacement strategies reveal critical structure-activity differences:
Table 2: Comparative Analysis of Cyclopropane-Containing Amine Scaffolds
Parameter | Cyclopropylmethylamine Derivatives | Piperidinylethylamine Derivatives |
---|---|---|
Steric volume (ų) | 72-84 | 135-152 |
logD (pH 7.4) | 1.2-1.8 | 2.3-2.9 |
pKₐ (amine) | 9.8-10.4 | 8.9-9.6 |
PARP-1 IC₅₀ (nM) | 4-200 [1] | >500 (inactive) [1] |
Synthetic complexity | Low | Moderate-High |
Key observations:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1